Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-3-yl)methyl)carbamate
Overview
Description
Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C16H24ClN3O2 and its molecular weight is 325.83 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific target of this compound would depend on the precise arrangement of its functional groups and overall 3D structure.
Mode of Action
The mode of action would depend on the compound’s specific target. For instance, if the compound acts as a ligand for a receptor, it might bind to the receptor and modulate its activity, leading to a cascade of intracellular events .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors. For instance, the presence of the tert-butyl carbamate group might influence the compound’s stability, solubility, and permeability, thereby affecting its absorption and distribution .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-chloropyridin-4-yl)piperidin-3-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-10-12-5-4-8-20(11-12)13-6-7-18-14(17)9-13/h6-7,9,12H,4-5,8,10-11H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHKGLLPWZRZFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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